- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

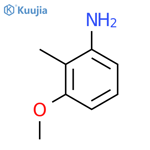

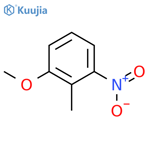

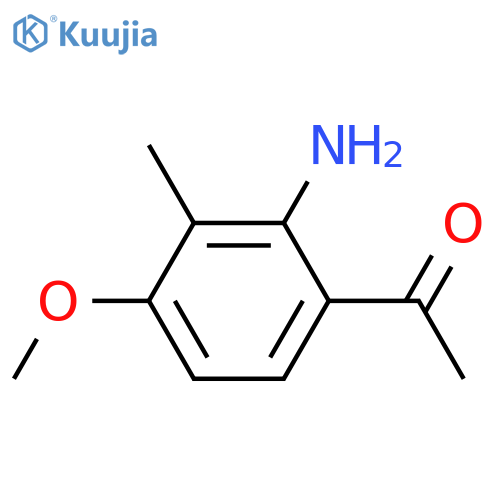

Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- 2'-Amino-3'-methyl-4'-methoxyacetophenone

- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-METHYL-3-AMINO-4-ACETYLANISOLE

- 2-methyl-3-methoxy-6-acetyl-aniline

- 6-acetyl-3-methoxy-2-methylaniline

- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one

- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone

- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone

- (2-Amino-3-methyl-4-methoxyphenyl)acetone

- 2'-Amino-4'-methoxy-3'-methylacetophenone

- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone

- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-Amino-4-methoxy-3-methyla

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)

- VXBGCEDOGYNWHE-UHFFFAOYSA-N

- A3027

- AC-22904

- 6-acetyl-3-metoxy-2-methylaniline

- DS-10893

- 912347-94-5

- SY020361

- DTXSID40648622

- DB-023146

- MFCD11042290

- 4-Acetyl-3-Amino-2-Methylanisole

- CS-B0016

- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone

- BCP21928

- SCHEMBL312873

- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone

- Q-101063

- 2-Amino-4-methoxy-3-methylacetophenone

- AKOS006306549

- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone

- 2-acetyl-5-methoxy-6-methylaniline

-

- MDL: MFCD11042290

- Piscine à noyau: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3

- La clé Inchi: VXBGCEDOGYNWHE-UHFFFAOYSA-N

- Sourire: O=C(C)C1C(N)=C(C)C(OC)=CC=1

Propriétés calculées

- Qualité précise: 179.09500

- Masse isotopique unique: 179.095

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 193

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 52.3

- Le xlogp3: 1.8

Propriétés expérimentales

- Dense: 1.096

- Point de fusion: 105.0 to 109.0 deg-C

- Point d'ébullition: 336℃ at 760 mmHg

- Point d'éclair: 171.127°C

- Indice de réfraction: 1.549

- Le PSA: 52.32000

- Le LogP: 2.36960

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Données douanières

- Code HS:2922509090

- Données douanières:

Code douanier chinois:

2922509090Résumé:

2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

Conditions réglementaires:

A. bordereau de dédouanement des marchandises entrantes

B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:

R. inspection de surveillance sanitaire des aliments importés

S. inspection sanitaire des produits alimentaires exportésRésumé:

2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1049649-25g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 25g |

$445 | 2023-09-04 | |

| Chemenu | CM118408-10g |

2'-Amino-4'-methoxy-3'-methylacetophenone |

912347-94-5 | 95%+ | 10g |

$230 | 2024-07-20 | |

| Apollo Scientific | OR301383-10g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 10g |

£230.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97.0%(GC&T) | 5g |

¥1990.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97% | 250mg |

187CNY | 2021-05-08 | |

| Apollo Scientific | OR301383-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 98+% | 1g |

£19.00 | 2025-03-21 | |

| eNovation Chemicals LLC | D488337-100g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 100g |

$1500 | 2024-06-05 | |

| Alichem | A019114929-25g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 25g |

$615.30 | 2023-08-31 | |

| TRC | A613115-100mg |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 100mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A613115-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 1g |

$ 201.00 | 2023-04-19 |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Méthode de production

Méthode de production 1

1.2 30 min, 0 °C

1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt

1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C

Méthode de production 2

1.2 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt

2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled

2.2 8 h, cooled

3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Méthode de production 3

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Méthode de production 4

2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Méthode de production 5

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Méthode de production 6

2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Méthode de production 7

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Méthode de production 8

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Méthode de production 9

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Méthode de production 10

1.2 8 h, cooled

2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials

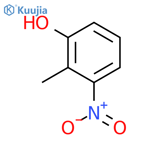

- 2-Methyl-3-nitrophenol

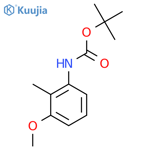

- tert-Butyl (3-methoxy-2-methylphenyl)carbamate

- 3-Methoxy-2-methylbenzoic acid

- 1-methoxy-2-methyl-3-nitro-benzene

- 3-Methoxy-2-methylaniline

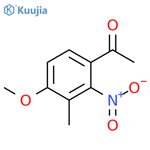

- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Littérature connexe

-

1. Book reviews

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) Produits connexes

- 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one)

- 1592651-04-1((2S,6R)-4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine)

- 2171945-50-7(6-(cyclopentylmethyl)pyridine-3-carboxylic acid)

- 862740-01-0(4-(4-methylbenzenesulfonyl)-2-(2-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 865543-37-9(Lanosta-7,9(11),24-trien-26-oic acid, 3-oxo-, (24Z)-)

- 1261605-64-4(1261605-64-4)

- 538336-97-9(N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)

- 132929-64-7((4E)-4-(1H-indol-3-yl)methylidene-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)

- 1936678-81-7(1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol)

- 287210-83-7((2R)-2-[tert-butoxycarbonyl(methyl)amino]-4,4-dimethyl-pentanoic acid)